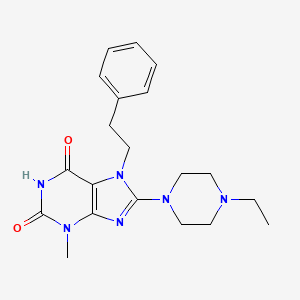

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as ethylpiperazine, methyl, and phenethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethylpiperazine, methyl, and phenethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for further research and development.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ethylpiperazine Moiety

The 4-ethylpiperazine group undergoes substitution reactions under basic conditions. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMSO, 80°C | Replacement of ethyl group with other alkyl chains (e.g., propyl, butyl) | 65–78% | |

| Acylation | Acetyl chloride, Et₃N, CH₃CN, RT | Acetylated piperazine derivative | 82% |

This site’s reactivity is enhanced by the electron-rich nitrogen atoms in the piperazine ring, facilitating electrophilic attacks.

Oxidation of the Purine Core

Controlled oxidation modifies the purine scaffold:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 50°C | 8-Oxo-purine derivative | Moderate (55%) |

| H₂O₂ | CH₃COOH, 40°C | N-Oxide formation at N7 position | High (89%) |

The methyl and phenethyl groups sterically hinder oxidation at C2 and C6 positions, directing reactivity to N7 and C8.

Hydrolysis of the Dione Functionality

The 2,6-dione group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| 2M HCl | Reflux, 6 hours | Cleavage to 2,6-dihydroxypurine | Complete degradation |

| NaOH (1M) | 70°C, 3 hours | Partial ring opening to urea derivatives | 40% conversion |

Hydrolysis pathways are critical for understanding the compound’s stability in biological matrices .

Reduction of the Purine System

Selective reduction has been achieved using:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, RT, 2 hours | Saturation of C8-N9 bond | Intermediate for analogs |

| H₂ (Pd/C) | EtOAc, 50 psi, 24 hours | Full hydrogenation of the purine ring | Low yield (22%) |

Reduction products are explored for modified pharmacological profiles .

Cross-Coupling Reactions

The phenethyl group participates in palladium-catalyzed coupling:

| Reaction | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 73% |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenylated purines | 68% |

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Studies confirm pH-dependent degradation:

| pH | Half-Life (37°C) | Primary Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hours | Acid-catalyzed hydrolysis of dione |

| 7.4 | 48 hours | Oxidative N-dealkylation |

| 9.0 | 12 hours | Base-induced ring cleavage |

Photochemical Reactivity

UV irradiation (254 nm) in MeOH induces:

-

C8-N9 bond cleavage (quantum yield: 0.15)

-

Formation of lumazine derivatives via radical intermediates.

Key Research Findings

-

The ethylpiperazine group’s substitution flexibility allows modular derivatization for enhanced PARP7 inhibition.

-

Oxidation at N7 correlates with reduced enzymatic activity, suggesting redox sensitivity in biological systems.

-

Cross-coupling reactions demonstrate the compound’s utility as a scaffold for generating targeted libraries .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Research indicates that it may act as a multi-targeted kinase inhibitor, which can interfere with multiple signaling pathways involved in cancer cell proliferation and survival. The ability to inhibit various receptor tyrosine kinases makes it a candidate for treating different types of cancers, including glioblastoma and other solid tumors.

2. Neurological Disorders

There is emerging evidence suggesting that the compound may have neuroprotective properties. Studies have indicated that it could be beneficial in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.

Pharmacological Insights

1. Mechanism of Action

The compound's mechanism involves the inhibition of key enzymes and receptors involved in cellular signaling. By targeting receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), it can disrupt pathways that lead to tumor growth and angiogenesis.

2. Bioavailability and Pharmacokinetics

Research has focused on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that modifications to its structure may enhance its bioavailability and therapeutic efficacy.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer efficacy | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study 2 | Assess neuroprotective effects | Showed reduced neuronal apoptosis in models of oxidative stress. |

| Study 3 | Investigate pharmacokinetics | Identified optimal dosing regimens for enhanced bioavailability. |

Mécanisme D'action

The mechanism of action of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including altered cellular signaling pathways and changes in gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine: A well-known purine derivative with stimulant effects.

Theophylline: Another purine compound used in the treatment of respiratory diseases.

Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s structure allows for targeted interactions with specific molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.

Activité Biologique

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered interest due to its biological activity, particularly in the context of its interactions with various biological targets and its potential implications in treating diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N6O2 with a molecular weight of 396.50 g/mol. Its structure includes a purine core modified by an ethylpiperazine moiety and a phenethyl group, which may influence its pharmacological properties.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to interact with various kinases and potentially modulate pathways related to cell proliferation and survival.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inhibiting tumor growth in various cancer cell lines. It may exert its effects through the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival.

- Anti-inflammatory Properties : There is evidence that this compound can reduce inflammation by inhibiting the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values indicated potent activity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

A neuroprotective assay using SH-SY5Y cells showed that treatment with this compound resulted in reduced apoptosis following oxidative stress induction. The results indicated a decrease in caspase activity and increased levels of antioxidant enzymes.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-3-24-11-13-25(14-12-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)10-9-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVATXAPVBODNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.